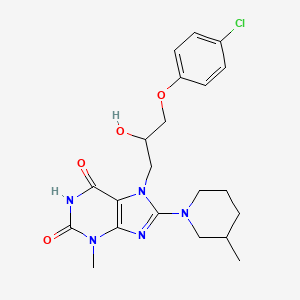![molecular formula C14H13ClN4O4S B2772778 3-[3-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 881434-34-0](/img/structure/B2772778.png)
3-[3-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an amino group, a sulfanyl group, a hydroxy group, a triazinyl group, and a propanoic acid group. These functional groups suggest that the compound could participate in a variety of chemical reactions and could have interesting biological activities .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting with simpler precursors. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazinyl ring and the propanoic acid group suggests that the molecule might have a rigid, planar structure. The chlorophenyl group could add additional complexity to the molecule’s 3D shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the sulfanyl group could undergo oxidation or substitution reactions, and the propanoic acid group could react with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the amino and propanoic acid groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Antibacterial Activity
Compounds similar to the one , especially those with an amino-heterocyclic structure, have been explored for their antibacterial properties. For instance, a study synthesized amino-s-triazole sulfanylphenyl-propanone and its derivatives, demonstrating potential antibacterial activities against both Gram-positive and Gram-negative bacteria (Hu, Sun, Li, Huang, & Zhang, 2006).
Pharmaceutical Synthesis
Phloretic acid, related to the compound , is a phenolic compound used as a renewable building block in pharmaceutical synthesis. It enhances the reactivity of molecules towards benzoxazine ring formation, a crucial process in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Anticancer Activity
Certain triazinone derivatives, closely related to the compound , have been synthesized and shown to exhibit significant anticancer activities. Studies suggest these compounds are active cytotoxic agents against different cancer cell lines, highlighting their potential in cancer treatment (Saad & Moustafa, 2011).
Chemical Synthesis and Reactivity
The compound's structure is conducive to various chemical synthesis processes. For example, a study describes the synthesis of related compounds using methods like etherification and sulfanyl-substitution, which are crucial in developing novel chemicals with potential pharmaceutical applications (Bandgar & Pandit, 2003).
Immunobiological Activity
Compounds with similar structures have been synthesized and tested for immunostimulatory and immunomodulatory potency. Some derivatives have shown to enhance the secretion of chemokines and augment NO biosynthesis, indicating their potential in immune response modulation (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Antifungal Applications
Studies on novel potential antifungal compounds in the triazole class have found that certain derivatives exhibit significant antifungal properties. These compounds' solubility and partitioning processes in biologically relevant solvents have been explored, providing insights into their potential therapeutic applications (Volkova, Levshin, & Perlovich, 2020).
Propiedades
IUPAC Name |
3-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O4S/c15-8-2-1-3-9(6-8)16-11(20)7-24-14-17-13(23)10(18-19-14)4-5-12(21)22/h1-3,6H,4-5,7H2,(H,16,20)(H,21,22)(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDNBGLXJWWWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-fluorobenzyl)thio)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2772695.png)
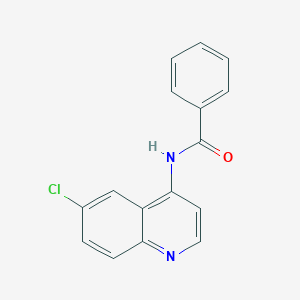
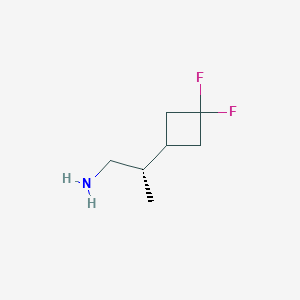

![6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2772702.png)
![(2Z)-8-methoxy-N-phenyl-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2772703.png)
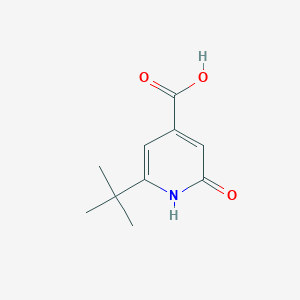
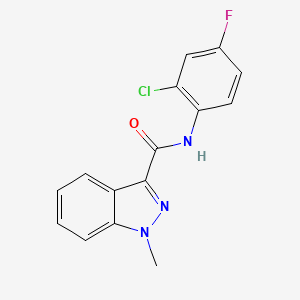
![6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2772709.png)


![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2772715.png)
